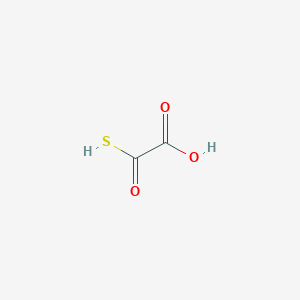
Formic acid, (thiocarboxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid, (thiocarboxy)-, also known as Formic acid, (thiocarboxy)-, is a useful research compound. Its molecular formula is C2H2O3S and its molecular weight is 106.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formic acid, (thiocarboxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formic acid, (thiocarboxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Preservative in Animal Feed
- Formic acid is widely utilized as a preservative and antibacterial agent in livestock feed. It helps in preserving silage by promoting lactic acid fermentation while suppressing butyric acid formation, thus maintaining nutritional value . In 2009, it constituted around 30% of global consumption for this purpose.
Miticide for Beekeeping
- Beekeepers employ formic acid to combat parasitic mites such as Varroa destructor, which threaten bee populations. Its application is crucial for maintaining healthy bee colonies .
Energy Applications
Fuel Cells
- Formic acid can be used directly in formic acid fuel cells or indirectly in hydrogen fuel cells. It serves as a hydrogen storage medium due to its high hydrogen content (53 g/L), making it a promising candidate for sustainable energy solutions .
Bioconversion Processes
- The compound has potential in bioconversion processes where it can be utilized as a feedstock for modified microbes to produce biomass or biofuels .
Industrial Applications
Cleaning and Biocide
- In industrial cleaning, formic acid acts as an effective descaling agent and biocide. It is used for cleaning equipment in breweries and dairies, demonstrating its efficacy in removing corrosion and scale . The BASF Protectol® FM brand markets formic acid as a biocide in Europe under the European Biocidal Product Directive.
Wood Adhesives and Paper Industry
- Formic acid is applied as a component in wood adhesives and plays a role in the paper industry by aiding in the processing of various materials .
Health-Related Studies
Toxicology and Hemolysis Research
- Research indicates that formic acid can induce hemolysis, particularly through its acidic properties rather than direct cytotoxic effects on red blood cells. A case study reported fatal poisoning due to metabolic acidosis linked to high levels of formic acid . Understanding these toxicological effects is crucial for safety assessments.
Hypertension Studies
- Recent studies have explored the relationship between formic acid levels and hypertension-related hemorrhage. Elevated serum levels of formic acid were correlated with increased blood pressure and hemorrhagic conditions in animal models, suggesting potential implications for cardiovascular health .
Additional Applications
Soldering and Chromatography
- Formic acid's reducing properties make it suitable for soldering applications by enhancing solder wettability on oxide surfaces . Additionally, it serves as a volatile pH modifier in high-performance liquid chromatography (HPLC), aiding in the separation of complex molecules like peptides and proteins .
Comprehensive Data Table
| Application Area | Specific Use | Benefits/Impact |
|---|---|---|
| Agriculture | Preservative in animal feed | Maintains nutritional value |
| Miticide for beekeeping | Protects bee populations | |
| Energy | Fuel cells | High hydrogen storage capacity |
| Bioconversion processes | Sustainable biomass production | |
| Industrial Cleaning | Descaling agent | Effective corrosion removal |
| Biocide | Ensures hygiene in food industries | |
| Health Research | Toxicology studies | Understanding poisoning mechanisms |
| Hypertension research | Insights into cardiovascular health | |
| Other Applications | Soldering | Improves soldering efficiency |
| Chromatography | Enhances analytical separation techniques |
Propiedades
Número CAS |
2689-56-7 |
|---|---|
Fórmula molecular |
C2H2O3S |
Peso molecular |
106.1 g/mol |
Nombre IUPAC |
2-oxo-2-sulfanylacetic acid |
InChI |
InChI=1S/C2H2O3S/c3-1(4)2(5)6/h(H,3,4)(H,5,6) |
Clave InChI |
QXHPJWAXVTUDBA-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)S)O |
SMILES canónico |
C(=O)(C(=O)S)O |
Sinónimos |
monothiooxalic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















